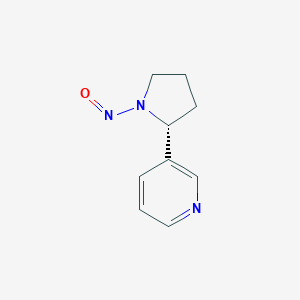

(R)-N'-Nitrosonornicotine

描述

®-N’-Nitrosonornicotine is a nitrosamine compound derived from nicotine. It is one of the tobacco-specific nitrosamines (TSNAs) found in tobacco products and tobacco smoke. These compounds are of significant interest due to their carcinogenic properties. ®-N’-Nitrosonornicotine is particularly notable for its role in the development of tobacco-related cancers.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-N’-Nitrosonornicotine typically involves the nitrosation of nornicotine. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is generally conducted at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods: In an industrial setting, the production of ®-N’-Nitrosonornicotine may involve large-scale nitrosation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and stringent control of reaction parameters is crucial to minimize the formation of unwanted by-products.

化学反应分析

Types of Reactions: ®-N’-Nitrosonornicotine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert ®-N’-Nitrosonornicotine to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the nitroso group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines.

科学研究应用

Carcinogenicity Studies

NNN has been the subject of numerous studies aimed at understanding its role as a carcinogen. Research indicates that NNN induces tumors in various animal models, including rats, mice, and hamsters. The primary target organs include the esophagus, oral cavity, and nasal cavity. Specific studies have demonstrated the following:

- Tumor Induction : NNN has been shown to cause tumors when administered via different routes, including oral and subcutaneous methods. For example, subcutaneous administration in rats resulted in tumors of the esophagus and nasal cavity .

- Combination Studies : When NNN is administered alongside other carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), it enhances tumor formation, particularly in the oral cavity and nasal cavity .

Metabolic Activation Research

The metabolic activation of NNN is primarily mediated by cytochrome P450 enzymes. Studies have focused on:

- Hydroxylation Reactions : The metabolic pathway involves hydroxylation at specific positions leading to the formation of reactive intermediates that can alkylate DNA, resulting in DNA damage .

- DNA Adduct Formation : Research has shown that these metabolites can form stable DNA adducts, which are critical in understanding how NNN contributes to cancer development .

Biomarker Development

NNN serves as a crucial biomarker for assessing tobacco exposure:

- Urinary Biomarkers : Studies have quantified urinary levels of NNN and its metabolites to evaluate exposure among smokers and nicotine replacement therapy users. For instance, urinary total NNN levels were monitored in individuals using nicotine patches and demonstrated significant persistence compared to other metabolites like NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) .

- Endogenous Formation : Investigations into the endogenous formation of NNN from nicotine metabolism have revealed that certain users may produce NNN even after cessation of smoking .

Case Study 1: Carcinogenicity in Smokeless Tobacco Users

A study involving smokeless tobacco users highlighted the correlation between urinary NNN levels and the incidence of oral cancers. The findings indicated that higher urinary concentrations of NNN were associated with increased risk for developing cancers in the oral cavity .

Case Study 2: E-cigarette Users

Recent research investigated the presence of NNN in saliva among e-cigarette users. This study aimed to evaluate whether e-cigarettes could lead to endogenous formation of NNN similar to traditional tobacco products. Results showed detectable levels of NNN, suggesting potential risks associated with e-cigarette use .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Carcinogenicity | Induces tumors in esophagus and oral cavity |

| Metabolic Activation | Hydroxylation by CYP450 enzymes leads to DNA adducts |

| Biomarker Development | Persistent urinary levels indicate ongoing exposure |

| Case Study - Smokeless Tobacco | Correlation with oral cancer incidence |

| Case Study - E-cigarettes | Detection of NNN in saliva raises health concerns |

作用机制

The carcinogenic effects of ®-N’-Nitrosonornicotine are primarily due to its ability to form DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that can bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include various DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes.

相似化合物的比较

N’-Nitrosonornicotine: The non-chiral form of the compound.

N’-Nitrosoanatabine: Another tobacco-specific nitrosamine.

N’-Nitrosoanabasine: Similar in structure and also found in tobacco.

Uniqueness: ®-N’-Nitrosonornicotine is unique due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its presence in tobacco products and its potent carcinogenic properties make it a compound of significant concern in public health.

This detailed overview provides a comprehensive understanding of ®-N’-Nitrosonornicotine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) that has garnered significant attention due to its biological activity and potential health implications. Identified as a human carcinogen by the International Agency for Research on Cancer (IARC), NNN is primarily found in tobacco products, including both smoked and smokeless forms. This article provides a comprehensive overview of the biological activity of (R)-NNN, including its metabolic pathways, carcinogenic mechanisms, and relevant case studies.

Chemical Structure and Properties

(R)-NNN is an N-nitrosamine with a molecular structure that facilitates its interaction with biological systems. The compound's structure is crucial for understanding its reactivity and subsequent biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 196.22 g/mol |

| CAS Number | 16552-77-5 |

Metabolic Activation

The biological activity of (R)-NNN is largely attributed to its metabolic activation, primarily mediated by cytochrome P450 enzymes (CYP450s). Metabolism occurs via two major pathways: 2'-hydroxylation and 5'-hydroxylation. These pathways lead to the formation of reactive intermediates that can alkylate DNA, resulting in various DNA adducts.

- 2'-Hydroxylation : This pathway is considered more mutagenic and carcinogenic, leading to the formation of pyridyloxobutyl (POB)-DNA adducts.

- 5'-Hydroxylation : While this pathway is less mutagenic, it is more prevalent in nonhuman primates and human tissues.

Key Findings from Metabolic Studies

- Activation Mechanism : The activation of NNN involves hydrogen abstraction and rebound reactions catalyzed by CYP450 enzymes. The free energy barriers for these reactions indicate that both hydroxylation pathways are feasible under physiological conditions .

- DNA Interaction : Studies have shown that the alkylation reactions induced by the hydroxylated products of NNN occur readily at various DNA base sites, with free energy barriers ranging from 0.86 to 4.72 kcal/mol .

Carcinogenic Mechanisms

The carcinogenic potential of (R)-NNN is linked to its ability to form DNA adducts, which can lead to mutations if not properly repaired. The following mechanisms are critical in understanding its carcinogenicity:

- Formation of DNA Adducts : The primary DNA adducts formed include POB-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts. These adducts can disrupt normal cellular processes and lead to tumorigenesis if left unrepaired .

- Tumor Induction in Animal Models : Experimental studies have demonstrated that (R)-NNN induces tumors in various laboratory animal models, underscoring its potential as a carcinogen .

Case Study 1: Tumor Induction in Rats

A study involving male F-344 rats exposed to (R)-NNN revealed significant tumor formation in the oral cavity. The levels of POB-DNA adducts were quantified using high-performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), showing elevated levels in esophageal and oral mucosa tissues .

Case Study 2: Human Exposure Assessment

Research assessing urinary levels of NNN among smokeless tobacco users indicated a direct correlation between exposure levels and the presence of urinary metabolites. This study highlights the relevance of monitoring NNN exposure in populations at risk for tobacco-related cancers .

属性

IUPAC Name |

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210619 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61601-78-3 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。